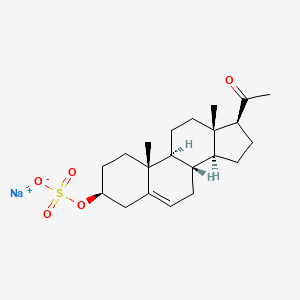

Pregnenolone sulfate sodium salt

説明

Historical Context of Neurosteroid Discovery and Pregnenolone (B344588) Sulfate (B86663) Identification

The concept of "neurosteroids" was pioneered by the French endocrinologist Etienne-Emile Baulieu. nih.govnih.govnih.gov His work challenged the long-held belief that the brain was merely a passive target for steroid hormones produced by the adrenal glands and gonads. In 1981, Baulieu's laboratory provided the first definitive evidence for local steroid synthesis in the brain by identifying dehydroepiandrosterone (B1670201) (DHEA) sulfate in the rat brain at concentrations independent of peripheral sources. escholarship.orgnih.gov

This seminal discovery paved the way for the identification of other steroids synthesized de novo in the brain. nih.gov Soon after, pregnenolone, the precursor to all steroid hormones, and its sulfated ester, pregnenolone sulfate, were also found to be synthesized and accumulated in the nervous system. nih.govnih.govnih.gov These findings established that the brain is a steroidogenic organ, capable of producing its own signaling molecules. nih.govnih.gov The term neurosteroid was officially coined to describe steroids, like pregnenolone sulfate, that are synthesized in the central or peripheral nervous system from cholesterol or other steroidal precursors. nih.govnih.gov This marked a paradigm shift, launching a new field of research focused on the unique roles of these brain-derived steroids in health and disease. nih.gov

Overview of Endogenous Synthesis and Localization within the Nervous System

The synthesis of pregnenolone sulfate within the nervous system is a multi-step enzymatic process that begins with cholesterol. nih.govnih.govnih.gov This pathway underscores the brain's capacity for independent steroid production.

Synthesis Pathway:

Cholesterol Transport : The rate-limiting step is the transport of cholesterol from the cytoplasm into the inner mitochondrial membrane, a process mediated by the steroidogenic acute regulatory (StAR) protein. nih.gov

Conversion to Pregnenolone : Within the mitochondria, the enzyme cytochrome P450 side-chain cleavage (P450scc, also known as CYP11A1) cleaves the side chain of the cholesterol molecule to produce pregnenolone. nih.govnih.govnih.gov While P450scc is the classic enzyme for this conversion, some research suggests that alternative, CYP11A1-independent pathways may also exist in human glial cells. nih.gov

Sulfation : Pregnenolone is then converted to pregnenolone sulfate by a steroid sulfotransferase enzyme. nih.govescholarship.org This addition of a sulfate group renders the molecule water-soluble and is critical for its specific biological activities at various receptors. nih.gov

Localization: Neurosteroid synthesis occurs in specific cell types within both the central nervous system (CNS) and peripheral nervous system (PNS).

Glial Cells : Oligodendrocytes and astrocytes are major sites of neurosteroid formation. nih.govnih.gov In particular, glial cells are the only confirmed site for the synthesis of DHEA from pregnenolone in vitro. nih.gov

Neurons : Certain populations of neurons also have the enzymatic machinery to produce neurosteroids. nih.govnih.gov

Brain Regions : Pregnenolone sulfate is found throughout the brain, with notable concentrations in regions crucial for cognitive function, such as the hippocampus. escholarship.orgnih.govnih.govbordeaux-neurocampus.fr It is also present in the retina. escholarship.org

While the brain can synthesize pregnenolone sulfate, it can also be transported from the bloodstream across the blood-brain barrier by organic anion transporters. nih.gov

Research Significance and Scope of Investigation

The diverse and potent neuromodulatory actions of pregnenolone sulfate have made it a significant subject of scientific investigation, particularly in the context of cognitive function and neurological disorders. Its levels are known to decline with age, and this decline has been correlated with age-related memory impairments in animal models. nih.govnih.govbordeaux-neurocampus.frresearchgate.net

Major Areas of Research:

Cognition and Memory : A substantial body of research has demonstrated that pregnenolone sulfate can enhance learning and memory. nih.govnih.govbordeaux-neurocampus.fr Studies in rodents show that direct administration to the brain can reverse age-related cognitive deficits and improve performance in memory tasks. nih.govnih.govresearchgate.net Its potentiation of NMDA receptors is believed to be a key mechanism for these pro-cognitive effects. nih.govnih.gov

Neuroprotection and Neurogenesis : Pregnenolone sulfate has shown neuroprotective properties in various experimental models. nih.govrupahealth.com Research suggests it may help protect neurons from damage and promote neuroregeneration. nih.gov Furthermore, preliminary data indicate that central administration of pregnenolone sulfate can dramatically increase neurogenesis (the birth of new neurons), particularly in the hippocampus. nih.govresearchgate.net

Neurological and Psychiatric Conditions : Given its influence on neurotransmitter systems implicated in mood and psychosis, pregnenolone sulfate is being investigated for its potential role in conditions like schizophrenia and mood disorders. nih.govnih.govnih.gov Altered levels have been noted in several neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease. nih.govnih.govrupahealth.com

Myelination : As neurosteroids are synthesized by oligodendrocytes, the myelin-producing cells of the CNS, their role in the formation and maintenance of myelin sheaths is an active area of research. nih.gov

The ongoing exploration of pregnenolone sulfate continues to uncover its complex roles in brain physiology, from synaptic plasticity to the regulation of inflammation, highlighting its potential as a target for future therapeutic strategies. nih.govnih.govrupahealth.com

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVJEIZJHDPTSH-UTNKIXDHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635475 | |

| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-38-6 | |

| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis, Metabolism, and Endogenous Regulation

Enzymatic Pathways of Pregnenolone (B344588) Sulfate (B86663) Formation

Pregnenolone sulfate is synthesized from pregnenolone, which itself is derived from cholesterol through the action of the mitochondrial enzyme cytochrome P450 side-chain cleavage (P450scc). nih.govrupahealth.com This initial conversion is a rate-limiting step in steroidogenesis. mdpi.com The subsequent formation of pregnenolone sulfate from pregnenolone is catalyzed by cytosolic sulfotransferase enzymes (SULTs). mdpi.comyoutube.com These enzymes facilitate the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to pregnenolone. youtube.com

Within the central and peripheral nervous systems, specific sulfotransferase enzymes are responsible for the local synthesis of pregnenolone sulfate. nih.gov The key enzymes involved belong to the SULT2 family. While SULT2A1 exhibits high activity, particularly towards dehydroepiandrosterone (B1670201) (DHEA), SULT2B1b is considered vital for the sulfation of pregnenolone in tissues like the brain where SULT2A1 expression is low. nih.gov The expression of SULT2B1a in the brain is regulated by L-glutamic acid through AMPA receptor-mediated signaling. mdpi.com The presence of enzymes necessary for the synthesis of pregnenolone from cholesterol (P450scc) and the subsequent sulfation to pregnenolone sulfate (neurosteroid sulfotransferase) is confirmed in neural tissue. nih.govnih.gov

Distribution and Concentration in Biological Compartments

The concentration of pregnenolone sulfate varies significantly across different biological compartments and changes throughout an individual's lifespan.

Pregnenolone sulfate is found in various regions of the human brain, with concentrations differing by location. mdpi.comrupahealth.com Studies have shown that its levels are highest in the striatum and hypothalamus. mdpi.comrupahealth.com In a study comparing Alzheimer's disease patients with non-demented controls, pregnenolone sulfate concentrations in the brains of the control group were measured in several regions. nih.govoup.com

Concentration of Pregnenolone Sulfate in Human Brain Regions (Nondemented Controls)

| Brain Region | Concentration (nmol/kg) |

|---|---|

| Striatum | 35 - 42 |

| Hypothalamus | 35 - 42 |

| Hippocampus | Data not uniformly reported, but generally lower than hypothalamus and striatum. oup.com |

| Amygdala | Data not uniformly reported. nih.gov |

| Frontal Cortex | Data not uniformly reported, but generally lower than hypothalamus and striatum. oup.com |

| Cerebellum | Significantly lower than hypothalamus and striatum. oup.com |

Source: mdpi.comrupahealth.comnih.govoup.com

Notably, a significant negative correlation has been observed between cortical beta-amyloid peptides and pregnenolone sulfate levels in the striatum and cerebellum, suggesting a potential neuroprotective role for this neurosteroid. nih.gov

In peripheral tissues, pregnenolone sulfate is also present, and its levels in serum are well-documented. nih.gov These levels fluctuate significantly throughout life. rupahealth.comnih.gov

Human Serum Pregnenolone Sulfate Concentrations Across Lifespan

| Life Stage | Concentration |

|---|---|

| Birth (Umbilical Cord) | 2.5 µM (♂) - 3.06 µM (♀) |

| First Year | 32 nM (♂) - 56 nM (♀) |

| Adulthood | 140 nM (♂) - 130 nM (♀) |

Levels of pregnenolone sulfate are also notably high in testicular tissue, reaching concentrations of 2.8 to 4.0 µmol/kg. nih.gov

Due to its hydrophilic sulfate moiety, pregnenolone sulfate is not expected to readily diffuse across the blood-brain barrier (BBB). rupahealth.comresearchgate.net It is assumed that an active transport mechanism is required for its passage. researchgate.netnih.gov Several transporter proteins have been implicated in this process, including members of the organic anion transporting polypeptide (OATP) and organic solute transporter (OST) families. nih.gov Specifically, OATP1A2, OATP2B1, and OSTα-OSTβ have been identified as potential transporters of sulfated steroids like pregnenolone sulfate at the BBB. nih.gov However, recent in vivo and in vitro studies have suggested that OATP2B1 may not be the primary transporter for pregnenolone sulfate uptake into the brain. nih.gov Despite the need for active transport, both free and sulfated steroids from the circulation do cross the BBB and contribute to the steroid profile within the central nervous system. researchgate.netresearchgate.net

Regulation of Biosynthesis and Levels

The biosynthesis and levels of pregnenolone sulfate are subject to complex regulation by various factors, including hormones and neurotransmitters. Adrenocorticotropic hormone (ACTH) can acutely regulate the production of pregnenolone sulfate by the adrenal glands. rupahealth.com Conditions such as congenital adrenal hyperplasia, which involve chronic ACTH stimulation, are associated with elevated levels of pregnenolone sulfate. rupahealth.comhealthmatters.io

Neurotransmitters and neuropeptides also play a significant role in modulating neurosteroidogenesis. For instance, neuropeptide Y (NPY), acting through Y1 receptors, can inhibit the biosynthesis of pregnenolone sulfate. frontiersin.org Conversely, neuropeptides like arginine vasotocin (B1584283) (AVT) and mesotocin (B1516673) (MT) have been shown to stimulate the production of neurosteroids. frontiersin.org Furthermore, GABA, acting via GABA-A receptors, can inhibit neurosteroid biosynthesis. frontiersin.org

Factors such as age and certain pathological conditions also influence pregnenolone sulfate levels. A general decline in pregnenolone and its sulfated form is observed with aging. rupahealth.com Reduced levels have been associated with conditions like hypothyroidism and rheumatoid arthritis, while increased levels are seen in hyperthyroidism. rupahealth.com Chronic stress can also impact the levels of neurosteroids, often leading to reduced concentrations. rupahealth.com

Gonadotropin-Releasing Hormone (GnRH)

Research indicates that Gonadotropin-Releasing Hormone (GnRH) plays a significant role in regulating the production of pregnenolone sulfate. nih.govoup.com Studies in the frog Pelophylax ridibundus have shown that the enzyme responsible for the biosynthesis of pregnenolone sulfate, hydroxysteroid sulfotransferase (HST), is expressed in hypothalamic regions that are densely innervated by fibers containing GnRH1. nih.govoup.com This anatomical relationship suggests a direct regulatory link. Experimental evidence supports this, demonstrating that GnRH1 can stimulate the activity of HST, thereby increasing the synthesis of pregnenolone sulfate within the hypothalamus. nih.gov This suggests that GnRH may modulate sexual activity and other reproductive behaviors in part by controlling the local production of sulfated neurosteroids. nih.govoup.com

Furthermore, evidence from immortalized hypothalamic GT1-7 neurons, which are used to study GnRH secretion, reveals a potential feedback mechanism. In this model system, pregnenolone sulfate itself can stimulate the release of GnRH. nih.govoup.com This action is mediated through the N-methyl-D-aspartate (NMDA) receptor, as the effect is blocked by a specific NMDA receptor antagonist. nih.gov This suggests a novel mechanism where the neurosteroid may potentiate an autocrine excitatory loop in GnRH neurons, influencing its own regulatory pathway. nih.govoup.com

Neurotransmitter System Modulation of Synthesis

AMPA Receptors

The synthesis of pregnenolone sulfate is also modulated by neurotransmitter systems, with evidence pointing to the involvement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Pregnenolone sulfate is synthesized from pregnenolone by sulfotransferase enzymes. wikipedia.org Research using rat C6 glioma cells has shown that the activity of pregnenolone sulfotransferase is regulated by AMPA receptors. nih.gov Further studies have specified that the expression of SULT2B1a, a specific isoform of pregnenolone sulfotransferase, in these cells is linked to AMPA receptor-mediated nitric oxide (NO) signaling. mdpi.com This indicates that excitatory neurotransmission via AMPA receptors can directly influence the enzymatic pathways responsible for producing pregnenolone sulfate in glial cells. nih.govmdpi.com

Age-Related Changes in Endogenous Concentrations

Age-Related Changes in Endogenous Concentrations

The endogenous concentrations of pregnenolone sulfate undergo significant and dynamic changes throughout the human lifespan. mdpi.comnih.govresearchgate.net Levels are exceptionally high at birth, with concentrations in the micromolar (µM) range found in fetal serum and the umbilical cord. mdpi.com These high levels decline rapidly within the first year of life to nanomolar (nM) concentrations. mdpi.comrupahealth.com

During childhood, concentrations remain relatively stable before rising again during adolescence. mdpi.comrupahealth.com In adulthood, distinct age-related patterns emerge between sexes. nih.govresearchgate.netconsensus.app In women, serum pregnenolone sulfate levels typically reach their peak at approximately 32 years of age, followed by a continuous decline. nih.govresearchgate.net In men, the maximum concentration is reached about five years earlier, around age 27, and then levels may remain relatively constant before beginning to decrease. nih.govresearchgate.net A marked decline in pregnenolone sulfate has been noted in both men and women after the age of 60. researchgate.net These fluctuations across different life stages suggest that pregnenolone sulfate plays varying physiological roles from development through senescence.

Data Tables

Table 1: Research Findings on Endogenous Regulation

| Regulatory Factor | Model System | Key Findings | Reference(s) |

| Gonadotropin-Releasing Hormone (GnRH) | Frog (Pelophylax ridibundus) Hypothalamus | GnRH1 stimulates the activity of hydroxysteroid sulfotransferase (HST), the enzyme that synthesizes pregnenolone sulfate. | nih.govoup.com |

| Gonadotropin-Releasing Hormone (GnRH) | Immortalized Hypothalamic GT1-7 Neurons | Pregnenolone sulfate stimulates the release of GnRH via NMDA receptors, suggesting a feedback loop. | nih.govoup.com |

| AMPA Receptors | Rat C6 Glioma Cells | The activity of pregnenolone sulfotransferase is regulated by AMPA receptors, linking neurotransmission to neurosteroid synthesis. | nih.govmdpi.com |

Table 2: Age-Related Serum Concentrations of Pregnenolone Sulfate

| Life Stage | Typical Concentration Range | Key Characteristics | Reference(s) |

| Birth (Umbilical Cord) | ~2.5 - 3.1 µM | Highest concentrations observed across the lifespan. | mdpi.com |

| First Year of Life | ~32 - 56 nM | A rapid and significant decline from birth levels. | mdpi.com |

| Adolescence | ~130 - 140 nM | Concentrations approximately double from childhood levels. | mdpi.com |

| Adulthood (Female) | Variable | Peak concentration occurs around age 32, followed by a steady decline. | nih.govresearchgate.net |

| Adulthood (Male) | Variable | Peak concentration occurs around age 27, followed by a period of stability and then decline. | nih.govresearchgate.net |

| Advanced Age (>60 years) | Declining | A marked decrease in secretion is observed in both sexes. | researchgate.net |

Molecular Mechanisms of Action and Receptor Interactions

Modulation of Ligand-Gated Ion Channels

Pregnenolone (B344588) sulfate (B86663) exhibits a complex modulatory profile on ligand-gated ion channels, acting as both a potentiator and an inhibitor depending on the receptor type and its subunit composition. This dual action underscores its role in maintaining the delicate balance between neuronal excitation and inhibition. nih.gov

N-methyl-D-aspartate (NMDA) Receptors

Pregnenolone sulfate is a well-documented positive allosteric modulator of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. nih.govnih.govmdpi.com Its interaction with these receptors is multifaceted, involving potentiation of responses, specific subunit interactions, and distinct binding mechanisms.

Pregnenolone sulfate enhances the activity of NMDA receptors, amplifying the currents gated by this receptor. nih.govresearchgate.net This potentiation is a hallmark of its action and has been observed in various neuronal preparations. nih.gov The neurosteroid increases the peak open probability of the NMDA receptor channel, leading to a more robust response to the binding of the neurotransmitter glutamate (B1630785). jneurosci.orgnih.gov Studies have shown that pregnenolone sulfate can potentiate NMDA receptor responses by as much as five-fold and slow their deactivation. jneurosci.orgnih.gov This enhancement of NMDA receptor function is believed to contribute to its observed cognitive and memory-enhancing effects. mdpi.comwikipedia.org

The modulatory effects of pregnenolone sulfate on NMDA receptors are not uniform across all receptor subtypes. The specific combination of NR1 and NR2 subunits that form the receptor channel dictates the nature of the interaction. nih.gov Research has demonstrated that pregnenolone sulfate potentiates currents at NMDA receptors composed of NR1/NR2A and NR1/NR2B subunits. nih.govnih.gov In stark contrast, it acts as an inhibitor at receptors containing NR1/NR2C and NR1/NR2D subunits. nih.govnih.gov This subunit-specificity suggests that the NR2 subunit is a key determinant in how pregnenolone sulfate modulates NMDA receptor function, allowing for a nuanced regulation of neuronal activity in different brain regions and at different developmental stages where these subunits are differentially expressed. nih.gov

The binding site for pregnenolone sulfate on the NMDA receptor is located within the transmembrane domain of the receptor. nih.govmdpi.comnih.gov This site is distinct from the binding site of cholesterol, another modulator of NMDA receptors. nih.govnih.gov Mutagenesis studies have identified specific amino acid residues on both the GluN1 and GluN2B subunits that are crucial for the potentiating effect of pregnenolone sulfate. nih.govnih.gov The proposed mechanism involves pregnenolone sulfate accessing the receptor through the cell membrane and binding to a pocket formed by the M1 and M4 helices of the GluN2B subunit and the M3 helix of the GluN1 subunit. nih.govnih.gov This interaction is thought to stabilize the open-state conformation of the GluN1 M3 helices, thereby enhancing receptor activity. nih.govnih.gov

By potentiating NMDA receptor activity, pregnenolone sulfate significantly influences intracellular calcium (Ca2+) levels. NMDA receptors are highly permeable to Ca2+, and their activation leads to an influx of this ion, which acts as a critical second messenger in various cellular processes. Pregnenolone sulfate has been shown to enhance intracellular Ca2+ concentrations in response to NMDA receptor-mediated synaptic activity, with an exceptionally high potency (EC50 ~ 2 pM). rndsystems.comtocris.com This enhancement of Ca2+ signaling can activate downstream pathways, such as the phosphorylation of CREB, a transcription factor involved in learning and memory. rndsystems.comtocris.com While essential for normal neuronal function, excessive Ca2+ influx through NMDA receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions like stroke and epilepsy. nih.govresearchgate.net The potentiation of NMDA receptors by pregnenolone sulfate highlights its potential to influence both physiological and pathological processes. nih.gov

Gamma-aminobutyric Acid Type A (GABA_A) Receptors

In contrast to its potentiating effects on certain NMDA receptors, pregnenolone sulfate acts as a negative allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govwikipedia.orgfrontiersin.org It inhibits the function of these receptors, thereby reducing the inhibitory tone in the central nervous system. nih.govnih.gov The inhibitory concentration (IC50) of pregnenolone sulfate at GABAA receptors varies widely, ranging from 0.4 to over 300 μM, depending on the specific subunit composition of the receptor. rndsystems.comtocris.com

The mechanism of this inhibition involves a reduction in the duration of single-channel activity and a decrease in the channel opening frequency. nih.govnih.gov Pregnenolone sulfate appears to stabilize the desensitized state of the GABAA receptor, slowing its recovery from desensitization. nih.gov This action is considered noncompetitive, meaning it does not directly compete with GABA for its binding site. nih.gov Both 3α- and 3β-isomers of pregnenolone sulfate have been found to be inhibitory at GABAA receptors. frontiersin.org This inhibitory action on GABAA receptors, coupled with its excitatory effects via NMDA receptors, positions pregnenolone sulfate as a key regulator of the balance between excitation and inhibition in the brain. nih.gov

Interactive Data Tables

Effects of Pregnenolone Sulfate on NMDA Receptor Subtypes

| NMDA Receptor Subunit Composition | Effect of Pregnenolone Sulfate | Reference |

| NR1/NR2A | Potentiation | nih.gov |

| NR1/NR2B | Potentiation | nih.gov |

| NR1/NR2C | Inhibition | nih.gov |

| NR1/NR2D | Inhibition | nih.gov |

Key Molecular Interactions of Pregnenolone Sulfate

| Receptor | Action | Key Findings | References |

| NMDA Receptor | Positive Allosteric Modulator | Potentiates NMDA-gated currents; increases channel open probability. | nih.govjneurosci.orgnih.gov |

| GABAA Receptor | Negative Allosteric Modulator | Reduces channel opening frequency and enhances desensitization. | frontiersin.orgnih.gov |

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors

Pregnenolone sulfate also modulates the activity of ionotropic glutamate receptors, which are responsible for fast excitatory neurotransmission. Its effects on AMPA and kainate receptors are generally inhibitory.

In studies on rat cortical neurons, pregnenolone sulfate was found to attenuate AMPA-induced excitotoxicity, likely by inhibiting the activity of AMPA receptor-associated channels. nih.gov This protective effect was specific to pregnenolone sulfate, as other steroids like pregnenolone itself did not show the same activity. nih.gov

Similarly, pregnenolone sulfate has been shown to inhibit kainate-induced currents in cultured chick spinal cord neurons in a non-competitive manner. nih.gov The inhibition was dose-dependent, with an EC50 of 67 μM and a maximal inhibition of 38%. nih.gov This suggests that pregnenolone sulfate does not compete with kainate for its binding site but rather acts at a different site to reduce channel function. nih.gov

Glycine (B1666218) Receptors

The inhibitory glycine receptor, another important player in inhibitory neurotransmission, particularly in the spinal cord and brainstem, is also a target of pregnenolone sulfate. Studies in cultured chick spinal cord neurons have demonstrated that pregnenolone sulfate acts as a competitive inhibitor of glycine-induced currents. nih.gov This means that PS directly competes with glycine for its binding site on the receptor. The inhibition is dose-dependent, with an EC50 of 3.7 μM, and can reach 100% at higher concentrations. nih.gov In contrast, other studies in rat medullary dorsal horn neurons suggest a noncompetitive inhibition of postsynaptic glycine receptors. nih.gov This discrepancy may be due to differences in the experimental preparations or the specific glycine receptor subtypes being studied.

Interaction with Transient Receptor Potential Melastatin 3 (TRPM3) Channels

Beyond its effects on classical neurotransmitter receptors, pregnenolone sulfate is a potent activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable cation channel. ahajournals.orgmdpi.com This interaction represents a distinct signaling pathway for the neurosteroid.

Activation Mechanism and Role in Calcium Signaling

Pregnenolone sulfate activates TRPM3 channels from the extracellular side, leading to an influx of calcium and other cations into the cell. mdpi.com This activation is a key mechanism by which pregnenolone sulfate can influence cellular processes. The resulting increase in intracellular calcium can trigger a variety of downstream signaling cascades, including the activation of protein kinases and transcription factors. preprints.orgresearchgate.net For instance, stimulation of TRPM3 by pregnenolone sulfate has been shown to activate the Raf/MEK/ERK signaling pathway and lead to the phosphorylation of the transcription factor CREB. rndsystems.compreprints.org This highlights a pathway through which pregnenolone sulfate can exert longer-term effects on neuronal function by modulating gene expression. The activation of TRPM3 channels by pregnenolone sulfate has been implicated in various physiological processes, including the modulation of glutamatergic transmission in the developing brain. nih.gov

Agonist Activity at Sigma-1 (σ1) Receptors

Pregnenolone sulfate is recognized as an agonist for the sigma-1 (σ1) receptor. sigmaaldrich.comsigmaaldrich.com Research indicates that it enhances short-term presynaptic facilitation in adult hippocampal CA1 neurons by acting through a G-protein-coupled sigma-1-like receptor. nih.gov This action is sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins. nih.gov The effects of pregnenolone sulfate on enhancing paired-pulse facilitation can be blocked by the administration of sigma-1 receptor antagonists, confirming the specific role of this receptor in mediating its effects. nih.gov Furthermore, studies investigating amnesia induced by beta-amyloid peptides have shown that neurosteroids like pregnenolone sulfate can attenuate memory deficits, and these beneficial effects are blocked by sigma-1 antagonists, further solidifying the link between pregnenolone sulfate's neuroactive properties and sigma-1 receptor activation. nih.gov

Modulation of Voltage-Gated Channels

Pregnenolone sulfate significantly modulates the function of various voltage-gated ion channels, which are crucial for regulating neuronal excitability.

Potassium Channels: Pregnenolone sulfate acts as a positive modulator of the inwardly rectifying potassium (Kir) channel, specifically the Kir2.3 subtype, which is predominantly expressed in the forebrain. nih.govnih.gov This potentiation of Kir2.3 currents is reversible and concentration-dependent, occurring at micromolar concentrations. nih.gov The activation of Kir2.3 channels leads to membrane hyperpolarization, which can decrease neuronal excitability. nih.gov Pregnenolone sulfate also potentiates Kir2.3-containing heteromeric channels, such as those formed by Kir2.1/Kir2.3 and Kir2.2/Kir2.3 subunits, although with less potency than for homomeric Kir2.3 channels. nih.govnih.gov

Intracellular Signaling Pathways

Pregnenolone sulfate influences several key intracellular signaling pathways that are critical for synaptic plasticity, cell survival, and stress responses.

Pregnenolone sulfate is a potent activator of cAMP Response Element-Binding Protein (CREB) phosphorylation. nih.govtocris.comrndsystems.com This effect occurs at remarkably low picomolar concentrations (EC50 ~2 pM) and is contingent upon synaptic activity. nih.gov The activation of CREB is dependent on N-methyl-D-aspartate receptor (NMDAR) and L-type voltage-gated calcium channel activity. nih.govbu.edu The signal transduction cascade linking pregnenolone sulfate to CREB involves the extracellular-signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway. nih.gov The phosphorylation of CREB is a crucial step in the consolidation of memory and long-term potentiation (LTP), and the ability of pregnenolone sulfate to augment this process underscores its role as a cognitive enhancer. nih.govnih.gov

Pregnenolone sulfate has been shown to modulate the AKT/GSK3β signaling pathway, a critical regulator of cell survival and metabolism. In animal models relevant to schizophrenia, acute administration of pregnenolone sulfate increased the phosphorylation levels of both AKT and Glycogen (B147801) Synthase Kinase 3β (GSK3β) in the striatum. nih.gov This action is believed to be mediated through its effects on NMDA receptor signaling and contributes to the normalization of certain behavioral abnormalities. nih.gov In a different cellular context, studies on T cells have indicated that pregnenolone sulfate can suppress immune pathways, including the PI3K/AKT pathway, as part of its immunoregulatory effects. nih.gov

Recent findings have implicated pregnenolone sulfate in the activation of the Integrated Stress Response (ISR), a fundamental cellular pathway for managing cellular stress. nih.gov In activated T cells, treatment with pregnenolone sulfate leads to the upregulation of Eukaryotic Translation Initiation Factor 2-Alpha Kinase 3 (EIF2AK3), also known as PERK. nih.gov EIF2AK3 is a key sensor of endoplasmic reticulum (ER) stress. embopress.orgnih.gov Its activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a core event of the ISR. nih.govembopress.org This response aims to restore cellular homeostasis by temporarily reducing global protein synthesis while selectively translating mRNAs of stress-response genes. embopress.orgfrontiersin.org

Neurophysiological and Behavioral Modulations

Cognitive Enhancement and Memory Processes

PREGS is recognized for its capacity to enhance cognitive functions, particularly those related to learning and memory. wikipedia.org This property is linked to its ability to modulate synaptic plasticity, the cellular mechanism believed to underlie memory formation.

Augmentation of Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP) is a form of synaptic plasticity considered a key model for the cellular basis of learning and memory. nih.gov Research shows that PREGS can enhance LTP in the CA1 region of the hippocampus, a brain area critical for memory. nih.govoup.com It appears to achieve this by positively modulating N-methyl-D-aspartate (NMDA) receptors, which are crucial for inducing LTP. nih.govnih.gov Studies in rat hippocampal slices have demonstrated that PREGS enhances both the induction and maintenance phases of LTP, with a maximal effect observed at nanomolar concentrations. nih.gov Interestingly, the effect of PREGS on LTP can differ by brain region; while it enhances LTP in the hippocampus, it has been found to inhibit LTP in the medial prefrontal cortex through a different mechanism involving α2-adrenoreceptors. nih.govoup.com

Furthermore, PREGS can facilitate a form of LTP that is independent of NMDA receptors but dependent on L-type voltage-gated calcium channels and sigma-receptors. nih.govsci-hub.se This suggests that PREGS can engage multiple signaling pathways to alter synaptic strength at synapses involved in memory. nih.gov

Impact on Learning and Memory Acquisition and Consolidation

Animal studies have consistently shown that PREGS has memory-enhancing (promnesic) properties. researchgate.net It has been demonstrated to improve performance in various learning and memory tasks, including spatial and object recognition. researchgate.netnih.govunipa.it The administration of PREGS has been linked to improved memory consolidation, the process by which a temporary, labile memory is transformed into a more stable, long-lasting form. amanote.com In aged rats, a significant correlation has been observed between the concentration of PREGS in the hippocampus and cognitive performance, with animals having lower PREGS levels exhibiting memory impairments. nih.govresearchgate.netnih.gov These deficits in aged animals can be reversed with the administration of PREGS. nih.gov

The mechanisms for these promnesic effects are thought to involve its modulation of various receptor systems, including its positive modulation of NMDA receptors and negative modulation of GABAA receptors. nih.govunipa.it

Reversal of Memory Impairment (e.g., NMDAR Blockers, Age-Related Deficits)

A notable aspect of PREGS's cognitive effects is its ability to reverse memory deficits caused by various factors. It can counteract the memory impairments induced by NMDA receptor antagonists like CPP and scopolamine. nih.govlifeextension.comnih.gov For instance, in rats, PREGS dose-dependently blocked the deficit in a passive avoidance task caused by the competitive NMDA antagonist CPP. nih.gov This finding supports the idea that PREGS's memory-enhancing effects are, at least in part, mediated by its positive modulation of NMDA receptors. nih.govjneurosci.org

Furthermore, PREGS has shown efficacy in reversing age-related memory deficits. nih.gov Studies have found that memory performance in aged rats correlates with PREGS levels in the hippocampus, and administering PREGS can restore memory function in these animals. researchgate.netnih.govnih.gov This suggests that declining levels of neurosteroids like PREGS may contribute to age-related cognitive decline. lifeextension.com

Modulation of Cholinergic Neurotransmission (e.g., Acetylcholine (B1216132) Release)

The cholinergic system, which uses the neurotransmitter acetylcholine, plays a vital role in memory and attention. nih.govnih.gov PREGS has been shown to modulate this system by increasing the release of acetylcholine in key brain regions like the hippocampus and cortex. nih.govnih.govnih.gov Intracerebroventricular administration of PREGS leads to a dose-dependent increase in hippocampal acetylcholine release. researchgate.netnih.gov A modest increase in acetylcholine release facilitates memory processes, while excessive elevation can be ineffective. researchgate.netnih.gov Infusing PREGS into the medial septum, a key component of the septo-hippocampal cholinergic pathway, enhances both hippocampal acetylcholine release and spatial memory. nih.gov This modulation of cholinergic neurotransmission is considered a significant mechanism through which PREGS exerts its cognitive-enhancing effects. nih.gov

Role in Neuropsychiatric Disorders

Schizophrenia and Schizoaffective Disorder

Emerging research suggests that neurosteroids, including PREGS, may play a role in the pathophysiology of schizophrenia and could offer novel therapeutic avenues. nih.govfrontiersin.orgnih.gov The rationale is partly based on the compound's ability to be metabolized into other active neurosteroids and its positive modulation of NMDA receptors, as NMDA receptor hypofunction is a leading hypothesis for schizophrenia. nih.govnih.gov

Animal models of schizophrenia also support the potential of PREGS. In dopamine (B1211576) transporter knockout (DAT-KO) mice, which exhibit schizophrenia-like behaviors, PREGS treatment normalized hyperlocomotion, stereotypic behaviors, and rescued cognitive deficits. nih.gov The mechanism in this model appeared to involve the NMDA receptor-mediated AKT/GSK3β signaling pathway. nih.gov

Table 1: Summary of Selected Clinical Trial Findings for Pregnenolone (B344588) in Schizophrenia & Schizoaffective Disorder

| Trial Identifier | Key Finding | Outcome Measures | Reference |

|---|---|---|---|

| NCT00174889 | Low-dose pregnenolone (30 mg/d) significantly reduced positive symptoms and improved attention and working memory. | Positive and Negative Syndrome Scale (PANSS), Clinical Global Impressions-Severity (CGI-S), cognitive tests. | bgu.ac.il |

| Not specified | Adjunctive pregnenolone significantly decreased negative symptoms; post-treatment elevations in pregnenolone correlated with cognitive improvements. | Scale for the Assessment of Negative Symptoms (SANS), cognitive assessments. | nih.gov |

| Not specified | Adjunctive pregnenolone improved functional capacity (UPSA-B composite scores) compared to placebo. | MATRICS Consensus Cognitive Battery (MCCB), UCSD Performance-based Skills Assessment-Brief (UPSA-B), SANS. | nih.gov |

Alleviation of Negative Symptoms and Cognitive Deficits

Pregnenolone sulfate (B86663) is investigated for its potential to alleviate cognitive and negative symptoms in individuals with schizophrenia. nih.govnih.gov As a positive modulator of NMDA receptors, it is hypothesized to counteract the NMDA receptor hypofunction believed to contribute to the pathophysiology of schizophrenia. nih.govnih.govresearchgate.netcornell.edu

Clinical trials have shown that adjunctive pregnenolone treatment can lead to a significant reduction in negative symptoms in patients with schizophrenia and schizoaffective disorder. nih.govnih.govschizophrenia.com In a pilot randomized, placebo-controlled, double-blind trial, patients receiving pregnenolone demonstrated notably greater improvements in scores on the Scale for the Assessment of Negative Symptoms (SANS) compared to the placebo group. nih.govresearchgate.net Specifically, improvements have been noted in domains such as blunted affect, avolition, and anhedonia. schizophrenia.com

Preclinical studies in animal models of schizophrenia further support these findings. In dopamine transporter knockout (DAT-KO) mice, which exhibit schizophrenia-like symptoms, long-term treatment with pregnenolone sulfate rescued cognitive deficits in tasks assessing novel object recognition and social transmission of food preference. nih.gov It was also effective in a phencyclidine (PCP) induced deficit model, where it rescued deficits in episodic memory and executive function. nih.govnorthwestern.edu

Table 1: Summary of Clinical Research on Pregnenolone for Negative and Cognitive Symptoms in Schizophrenia

| Study Focus | Key Findings | Citations |

|---|---|---|

| Negative Symptoms | Adjunctive pregnenolone significantly reduced negative symptoms (SANS scores) compared to placebo. | nih.govresearchgate.netschizophrenia.com |

| Improvements observed in blunted affect, avolition, and anhedonia. | schizophrenia.com | |

| Cognitive Function | Increases in serum pregnenolone and allopregnanolone (B1667786) correlated with improved BACS scores. | nih.govfrontiersin.org |

| Baseline neurosteroid levels inversely correlated with MCCB improvement. | nih.govnih.govfrontiersin.org | |

| Significant improvements in attention, working memory, and verbal learning. | nih.govconsensus.appclinicalschizophrenia.net |

Effects on Positive Symptoms

The impact of pregnenolone sulfate on the positive symptoms of schizophrenia, such as hallucinations and delusions, is less clear-cut than its effects on negative and cognitive symptoms. Some research suggests a potential benefit, while other findings are more equivocal.

In a preclinical model using dopamine transporter knockout (DAT-KO) mice, which exhibit behaviors analogous to positive symptoms like psychomotor agitation and stereotypy, acute treatment with pregnenolone sulfate normalized these behaviors. nih.gov This suggests a potential mechanism for alleviating positive symptoms through the modulation of the AKT/GSK3β signaling pathway. nih.gov

However, clinical trial results have been mixed. One pilot study reported that a low dose of adjunctive pregnenolone led to significant reductions in positive symptoms. nih.govconsensus.app Conversely, other studies, including a proof-of-concept trial, did not find significant changes in positive symptoms with pregnenolone treatment. nih.govresearchgate.net The complexity of these findings may be related to dosage, duration of treatment, and the specific patient population studied.

Depression and Anxiety Disorders

The neurosteroid pregnenolone sulfate is also implicated in the pathophysiology and potential treatment of depression and anxiety disorders. Its modulatory effects on key neurotransmitter systems, such as GABAergic and glutamatergic pathways, are central to this interest. nih.govepa.gov

In the context of depression, pregnenolone is thought to exert its effects by influencing neuroplasticity and cellular resilience. verywellmind.com Preclinical studies have indicated that pregnenolone sulfate possesses antidepressant-like properties. exlibrisgroup.com

Clinical observations have noted alterations in neurosteroid levels in patients with major depressive disorder. While direct clinical trial data on pregnenolone sulfate for depression is limited, the broader research into neurosteroids suggests a potential therapeutic avenue.

Regarding anxiety, the role of pregnenolone sulfate is complex. It has been shown to modulate GABA-A receptors, which are the primary targets for anxiolytic drugs like benzodiazepines. epa.gov However, its effects can be bidirectional, either enhancing or inhibiting GABAergic transmission depending on the receptor subtype and concentration. nih.gov This dual action may contribute to the mixed findings in studies on its anxiolytic potential.

Acute Traumatic Brain Injury

Emerging research points to the neuroprotective potential of pregnenolone and its derivatives, including pregnenolone sulfate, in the context of acute traumatic brain injury (TBI). nih.gov Following a TBI, a cascade of secondary injury mechanisms, including excitotoxicity, inflammation, and apoptosis, leads to further neuronal damage.

Neurosteroids are being investigated for their ability to mitigate these secondary injury processes. The administration of pregnenolone has been shown in preclinical models to have beneficial effects after TBI.

While direct clinical evidence for pregnenolone sulfate in human TBI is still in early stages, the foundational research into the neuroprotective actions of neurosteroids provides a strong rationale for further investigation.

Neuroprotection and Neurogenesis

Pregnenolone sulfate exhibits notable neuroprotective and neurogenic properties, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Protection Against β-Amyloid Peptide-Induced Neurotoxicity

A key area of research is the ability of pregnenolone sulfate to protect neurons from the toxic effects of β-amyloid peptides, which are a hallmark of Alzheimer's disease. The accumulation of β-amyloid is believed to trigger a cascade of events leading to synaptic dysfunction and neuronal cell death.

Pregnenolone sulfate's neuroprotective effects in this context are thought to be mediated through its modulation of glutamate (B1630785) receptors. epa.gov By positively modulating NMDA receptors, it may help to restore synaptic plasticity and neuronal signaling that is disrupted by β-amyloid.

Furthermore, the broader class of neurosteroids, including pregnenolone and its metabolites, has been shown to possess anti-inflammatory and anti-apoptotic properties, which could also contribute to their protective effects against β-amyloid-induced neurotoxicity.

Role in Neuroinflammatory Diseases (e.g., Alzheimer's Disease, Multiple Sclerosis)

Pregnenolone sulfate has demonstrated a neuroprotective role in the context of neuroinflammatory conditions such as Alzheimer's disease (AD) and multiple sclerosis (MS). nih.gov In patients with AD, significantly lower levels of pregnenolone sulfate have been observed, and these reduced levels correlate with the severity of the disease. verywellmind.comveeva.com It is suggested that pregnenolone sulfate may serve as an early marker for the memory deficits associated with AD. veeva.com The compound and its derivatives are believed to enhance memory, learning, and cognitive functions, potentially counteracting the effects of these disorders. rupahealth.com

In the context of Alzheimer's disease, pregnenolone and its derivatives, including the sulfated form, are thought to play a neuroprotective role against neuroinflammation. nih.govnih.gov Laboratory studies have shown that pregnenolone can suppress the secretion of pro-inflammatory cytokines like TNFα and IL-6 in microglial cells, which are the primary immune cells of the brain. rupahealth.comnih.gov Furthermore, pregnenolone has been found to induce the degradation of key proteins involved in the innate immune signaling pathways, thereby reducing inflammatory responses. nih.govmetabolichealing.com Specifically, it can induce the degradation of TLR2 and its adaptor molecule TIRAP, which helps to prevent the destructive activation of microglial cells. nih.gov

Regarding multiple sclerosis, a chronic inflammatory disease of the central nervous system, alterations in steroid levels, including pregnenolone sulfate, have been noted. nih.govnih.gov While some studies have found no significant difference in pregnenolone levels between MS patients and controls, others have reported lower levels of its precursor, pregnenolone, which could weaken neuroprotection. nih.govnih.gov Conversely, higher levels of pregnenolone sulfate in MS patients might support cognitive function. nih.gov The immunomodulatory effects of pregnenolone are considered important, as it has been shown to modulate inflammatory pathways involving TLR2/4. metabolichealing.com

Stimulation and Promotion of Neuronal Cell Growth and Outgrowth

Research indicates that pregnenolone, the precursor to pregnenolone sulfate, promotes neurite outgrowth and facilitates the development of axons in cultured cerebellar granule neurons. biorxiv.org It has been shown to increase the length of neurites in these neurons. biorxiv.org Furthermore, pregnenolone accelerates axon specification and increases axon outgrowth in hippocampal neurons. biorxiv.org This is achieved by increasing dynamic microtubules and accelerating microtubule stability along the nascent axon. biorxiv.org While pregnenolone demonstrates these effects, its sulfated form, pregnenolone sulfate, did not appear to affect the neurite length of cerebellar granule neurons in one study. biorxiv.org However, other research suggests that pregnenolone sulfate does protect transgenic mice that express amyloid plaques by enhancing neurite outgrowth and neuronal survival. nih.gov

Modulation of Synaptic Plasticity

Pregnenolone sulfate is a significant modulator of synaptic plasticity, primarily through its interactions with various neurotransmitter receptors. nih.govnih.gov It is known to be a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. nih.govfrontiersin.orgnih.gov By enhancing NMDA receptor function, pregnenolone sulfate can augment long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity. rndsystems.comtocris.com

The compound has been shown to increase intracellular calcium (Ca2+) in response to NMDA receptor-mediated synaptic activity, with a very high potency. rndsystems.comtocris.com This enhancement of Ca2+ signaling is a key step in initiating the molecular cascades that lead to lasting changes in synaptic strength. nih.gov Furthermore, pregnenolone sulfate stimulates the trafficking of functional NMDA receptors to the cell surface, which effectively increases the cell's responsiveness to the neurotransmitter glutamate. nih.govnih.gov This process involves a G protein-coupled, and Ca2+-dependent mechanism. nih.gov

In addition to its effects on NMDA receptors, pregnenolone sulfate also acts as a negative allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. frontiersin.org By inhibiting GABAergic transmission, it can further contribute to an environment that favors excitatory synaptic activity and plasticity. researchgate.net The compound also influences other receptors, including kainate and AMPA receptors, where it generally has an inhibitory effect. nih.govresearchgate.net Through these multifaceted interactions with key neurotransmitter systems, pregnenolone sulfate plays a crucial role in shaping the dynamic changes in synaptic strength that are fundamental to cognitive processes.

Impact on Hippocampal Neurogenesis

Pregnenolone sulfate has been shown to stimulate neurogenesis, the process of generating new neurons, in the hippocampus of both young and aged rats. nih.gov Specifically, in vivo infusions of pregnenolone sulfate have been demonstrated to increase the generation of new neurons and the expression of polysialylated neural cell adhesion molecule (PSA-NCAM) in the dentate gyrus, a key region of the hippocampus for neurogenesis. nih.gov PSA-NCAM is a molecule associated with neuronal plasticity and the integration of new neurons into existing circuits.

The influence of pregnenolone sulfate on hippocampal plasticity is believed to be mediated by the modulation of gamma-aminobutyric acid receptor complex A (GABA(A)) receptors located on hippocampal neuroblasts. nih.gov Furthermore, in vitro studies have shown that pregnenolone sulfate directly stimulates the division of adult-derived neural progenitor cells, suggesting a direct influence on these precursor cells. nih.gov

Moreover, pregnenolone sulfate enhances the survival of newly generated granule cells in the adult hippocampus. nih.gov This effect is linked to a sustained potentiation of presynaptic activity. nih.gov The induction of this presynaptic potentiation requires the co-activation of α7 nicotinic acetylcholine receptors (α7nAChR), NMDA receptors, and sigma-1 receptors (σ1R). nih.gov However, the maintenance of this potentiation after the removal of pregnenolone sulfate depends only on the activation of NMDA receptors and neuronal nitric oxide synthase (nNOS). nih.gov Pregnenolone sulfate enhances the NMDA receptor-mediated expression of nNOS, which in turn increases the presynaptic release of glutamate through a retrograde nitric oxide signaling pathway. nih.gov This sustained presynaptic potentiation is critical for the enhanced survival of newborn neurons in an NMDA receptor-dependent manner. nih.gov

Influence on Sleep-Wake Cycles

Impact on Paradoxical Sleep

Studies in rats have demonstrated that systemic administration of pregnenolone sulfate increases paradoxical sleep, also known as REM sleep. nih.govsigmaaldrich.com This effect was observed to begin approximately four hours after administration and persisted for about ten hours. nih.govsigmaaldrich.com The increase in paradoxical sleep has been suggested to be involved in the memory-enhancing effects of this neurosteroid. nih.govsigmaaldrich.com

Further research has shown that the infusion of pregnenolone sulfate directly into the pedunculopontine tegmental nucleus (PPT), a brain region crucial for the regulation of sleep-wake states, has dose-dependent effects. nih.gov A low concentration of pregnenolone sulfate in the PPT increased the amount of paradoxical sleep without altering slow-wave sleep or wakefulness. nih.gov However, higher concentrations increased both paradoxical sleep and slow-wave sleep. nih.gov Central administration of pregnenolone sulfate at the level of acetylcholine cell bodies has also been shown to induce a dramatic increase in paradoxical sleep in young animals. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Pregnenolone sulfate exhibits significant anti-inflammatory and immunomodulatory properties. rupahealth.com It has been shown to suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in macrophages and microglial cells. rupahealth.comnih.gov

The compound demonstrates stronger immunosuppressive effects compared to its precursor, pregnenolone. rupahealth.com It can induce T-cell death in a dose-dependent manner, reduce T-cell proliferation, and downregulate pro-inflammatory genes. rupahealth.com Research on human T cells has revealed that pregnenolone sulfate induces transcriptional changes that promote immunosuppression. nih.gov Specifically, it inhibits transcriptional pathways associated with T-cell activation and function. nih.gov These findings are consistent with studies on pregnenolone, which also show inhibition of T-cell proliferation. nih.gov

Suppression of Pro-inflammatory Cytokines

Pregnenolone sulfate, a significant metabolite of the steroid precursor pregnenolone, demonstrates notable anti-inflammatory properties through the suppression of pro-inflammatory cytokines. elsevierpure.comnih.gov Research has shown that pregnenolone and its metabolites can suppress the secretion of key inflammatory mediators such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6) in macrophages and microglial cells. nih.govresearchgate.net This suppressive action is achieved, in part, by targeting innate immune signaling pathways. The parent compound, pregnenolone, has been found to dampen the secretion of these cytokines by promoting the degradation of toll-like receptors TLR2 and TLR4 and by blocking the binding of TLR4 to myeloid differentiation factor 2. nih.gov

Further studies focusing specifically on pregnenolone sulfate have elaborated on its impact on immune cells. In one study, treatment of primary T cells with a 400µM concentration of pregnenolone sulfate led to a significant reduction in the production of a range of cytokines, including IFNγ, TNF, IL-5, IL-10, and IL-13. nih.gov RNA sequencing analysis of T cells treated with pregnenolone sulfate confirmed these findings, revealing a distinct downregulation of pro-inflammatory genes. elsevierpure.comnih.gov This evidence underscores the role of pregnenolone sulfate in modulating the immune response by actively curtailing the production of cytokines that drive inflammation. researchgate.netnih.gov

Table 1: Effect of Pregnenolone Sulfate on Cytokine Production

| Cytokine | Effect | Cell Type | Reference |

|---|---|---|---|

| TNFα | Suppressed/Reduced | Macrophages, Microglial cells, T cells | nih.govresearchgate.netnih.gov |

| IL-6 | Suppressed | Macrophages, Microglial cells | nih.govresearchgate.net |

| IFNγ | Reduced | T cells | nih.gov |

| IL-5 | Reduced | T cells | nih.gov |

| IL-10 | Reduced | T cells | nih.gov |

Effects on T Cell Viability, Proliferation, and Transcriptome

In peripheral blood mononuclear cell (PBMC) cultures, a notable inhibition of T cell proliferation was observed, with the most pronounced effect occurring at a concentration of 400 μM. nih.gov In a model using expanded T-cells, a significant impairment of proliferation was recorded at concentrations of 100 μM and 200 μM. nih.gov At 400 μM, proliferation could not be accurately measured due to the high levels of cell death, indicating that expanded T cells exhibit a heightened sensitivity to pregnenolone sulfate. nih.gov

Table 2: Effects of Pregnenolone Sulfate on T Cells

| Parameter | Effect | Concentration | Cell System | Reference |

|---|---|---|---|---|

| Viability | Induces cell death | Dose-dependent | T cells | elsevierpure.comnih.gov |

| Proliferation | Significant reduction | 400 µM | PBMCs | nih.gov |

| Proliferation | Significant impairment | 100 µM, 200 µM | Expanded T cells | nih.gov |

| Gene Expression | Downregulation | 200 µM | Expanded T cells | elsevierpure.comnih.gov |

Role in Neuroinflammation

Pregnenolone and its sulfated metabolite play a well-documented role in the central nervous system, where they are considered neurosteroids and are known to possess neuroprotective properties. nih.gov A key aspect of this neuroprotection is attributed to their anti-inflammatory capacity and their ability to modulate neuroinflammation. nih.govresearchgate.net Neuroinflammatory processes are implicated in a variety of conditions, and the ability of pregnenolone sulfate to mitigate these processes is of significant interest. nih.gov

The mechanism of action involves the modulation of innate immune cells within the brain, such as microglia. nih.gov Research indicates that pregnenolone and its derivatives, including pregnenolone sulfate, can suppress the inflammatory responses of microglial cells. nih.govresearchgate.net They achieve this by promoting the degradation of key signaling proteins in the innate immune pathway, such as the Toll-like receptor (TLR) adaptor protein TIRAP and TLR2. researchgate.net By inducing the degradation of these proteins, pregnenolone and its metabolites attenuate the signaling cascades that lead to the secretion of pro-inflammatory cytokines like TNFα and IL-6. nih.govresearchgate.net This action helps to restore immune homeostasis and limit the potentially damaging effects of chronic inflammation within the nervous system. researchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Pregnenolone sulfate sodium salt |

| Pregnenolone sulfate |

| Pregnenolone |

| Tumor necrosis factor α (TNFα) |

| Interleukin-6 (IL-6) |

| Interleukin-5 (IL-5) |

| Interleukin-10 (IL-10) |

| Interleukin-13 (IL-13) |

| Interferon-gamma (IFNγ) |

| Myeloid differentiation factor 2 |

| Eukaryotic Translation Initiation Factor 2-Alpha Kinase 3 (EIF2AK3) |

| TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) |

| Cholesterol |

| Allopregnanolone |

| Progesterone (B1679170) |

Endocrine System Interactions

Regulation of Pituitary Hormone Production

Pregnenolone (B344588) sulfate (B86663) sodium salt, a prominent neurosteroid, demonstrates significant interactions within the endocrine system, particularly in the regulation of hormone production at the level of the pituitary gland. Its modulatory effects extend to several key pituitary hormones, influencing their synthesis and secretion through complex signaling pathways.

Pregnenolone sulfate (PS) has been identified as a significant regulator of prolactin (PRL), a polypeptide hormone secreted by the anterior pituitary gland. bioscientifica.combioscientifica.com Research indicates that PS upregulates both the synthesis and secretion of prolactin. bioscientifica.combioscientifica.com This action is in contrast to its precursor, pregnenolone (P5), and other steroid hormones like progesterone (B1679170) (P4), which have been shown to reduce prolactin levels. bioscientifica.com

Studies utilizing GH3 rat pituitary adenoma cells have demonstrated that treatment with PS leads to a notable increase in both the mRNA and protein levels of prolactin, with observed upregulations of approximately two- to three-fold. bioscientifica.com This suggests that PS's influence begins at the transcriptional level. In vivo studies in rats have corroborated these findings, showing that administration of PS elevates prolactin levels in both the pituitary gland and the serum. researchgate.netnih.gov

The mechanism underlying this stimulation of prolactin production involves the activation of specific intracellular signaling pathways. Research has shown that the stimulatory effect of PS on prolactin transcription is significantly diminished by inhibitors of protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway. bioscientifica.comresearchgate.netnih.gov Specifically, the total ERK1/2 level, a key component of the MAPK pathway, has been observed to be upregulated in a time-dependent manner following PS treatment. bioscientifica.comresearchgate.netnih.gov This indicates that PS likely triggers a cascade involving PKA and PKC, which in turn activates MAPK signaling to enhance prolactin synthesis and secretion. bioscientifica.com Interestingly, the effects of PS on prolactin are not mediated by GABAA or NMDA receptors. researchgate.netnih.gov

Furthermore, the PS-stimulated increase in prolactin synthesis is associated with a decrease in the expression of prolactin's target genes, such as gonadotropin-releasing hormone 1 (GNRH1), follicle-stimulating hormone subunit beta (FSHB), and luteinizing hormone subunit beta (LHB). bioscientifica.comresearchgate.net

The table below summarizes the key research findings on the effects of pregnenolone sulfate on prolactin regulation.

| Parameter | Cell/Animal Model | Effect of Pregnenolone Sulfate | Signaling Pathway Implicated | Reference |

| Prolactin mRNA Levels | GH3 rat pituitary adenoma cells | Significantly increased | MAPK, PKA, PKC | bioscientifica.comresearchgate.net |

| Prolactin Protein Levels | GH3 rat pituitary adenoma cells | Significantly increased | MAPK, PKA, PKC | bioscientifica.comresearchgate.net |

| Prolactin Secretion | GH3 rat pituitary adenoma cells | Increased in a time-dependent manner | MAPK | bioscientifica.combioscientifica.com |

| Pituitary Prolactin Levels | Rat (in vivo) | Elevated | Not specified in vivo | bioscientifica.comresearchgate.net |

| Serum Prolactin Levels | Rat (in vivo) | Elevated | Not specified in vivo | bioscientifica.comresearchgate.net |

| Cell Proliferation | GH3 rat pituitary adenoma cells | Approximately 10% increase | Not specified | researchgate.netnih.gov |

Clinical Implications and Therapeutic Potential

Potential Therapeutic Applications in Neurological and Psychiatric Disorders

Cognitive Deficits Associated with Schizophrenia and Aging

Emerging evidence suggests that pregnenolone (B344588) and its sulfated form may play a role in mitigating cognitive deficits, which are core features of both schizophrenia and the natural aging process. clinicalschizophrenia.netcaldic.com Neurosteroids like pregnenolone sulfate (B86663) have demonstrated memory-enhancing properties in preclinical studies involving aged rodents. clinicalschizophrenia.netcaldic.com Clinical research has also pointed to low circulating levels of pregnenolone in individuals with schizophrenia and dementia. clinicalschizophrenia.netcaldic.com

In a study focused on recent-onset schizophrenia, adjunctive treatment with pregnenolone was found to significantly improve visual attention deficits. clinicalschizophrenia.netcaldic.com Furthermore, long-term administration of pregnenolone sulfate has been shown to rescue cognitive impairments in animal models of schizophrenia. nih.gov The mechanism behind these effects may be linked to the positive modulation of NMDA receptors by pregnenolone sulfate, which could help to correct the hypothesized NMDA receptor hypofunction in schizophrenia. nih.govcornell.edu

Table 1: Research Findings on Pregnenolone Sulfate and Cognitive Deficits

| Population/Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Patients with recent-onset schizophrenia and schizoaffective disorder | Adjunctive pregnenolone | Significantly ameliorated visual attention deficits. | clinicalschizophrenia.netcaldic.com |

| Dopamine (B1211576) transporter knockout (DAT-KO) mice (animal model of schizophrenia) | Long-term pregnenolone sulfate | Rescued cognitive deficits in novel object recognition and social transmission of food preference tests. | nih.gov |

| Rodents | Pregnenolone | Enhanced learning and memory. | nih.gov |

| Patients with schizophrenia or schizoaffective disorder | Adjunctive pregnenolone | Elevations in pregnenolone and allopregnanolone (B1667786) post-treatment correlated with cognitive improvements. | nih.gov |

Adjunctive Therapy for Schizophrenia (e.g., Negative Symptoms, Anxiety)

Pregnenolone sulfate is being investigated as an adjunctive therapy to antipsychotic medications for schizophrenia, with a particular focus on addressing negative symptoms and anxiety, which are often resistant to conventional treatments. Several studies have indicated that adding pregnenolone to a patient's existing antipsychotic regimen can lead to a significant reduction in negative symptoms. nih.govconsensus.app

For instance, a pilot proof-of-concept randomized controlled trial demonstrated that adjunctive pregnenolone significantly decreased negative symptoms in individuals with schizophrenia or schizoaffective disorder. nih.gov Another trial reported that add-on pregnenolone was associated with a significant improvement in negative symptoms compared to placebo in patients with recent-onset schizophrenia. clinicalschizophrenia.net Animal models of schizophrenia have also shown that acute treatment with pregnenolone sulfate can normalize behaviors analogous to the negative symptoms and anxiety seen in humans. nih.gov The therapeutic potential of pregnenolone in this context is thought to be mediated, in part, by its conversion to other neurosteroids like allopregnanolone, which has potent effects on GABA-A receptors, and pregnenolone sulfate's own modulation of NMDA receptors. nih.gov

Table 2: Research Findings on Pregnenolone Sulfate as Adjunctive Therapy for Schizophrenia

| Population/Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Patients with schizophrenia or schizoaffective disorder | Adjunctive pregnenolone | Significantly greater improvements in negative symptoms (SANS scores) compared to placebo. | nih.gov |

| Patients with recent-onset schizophrenia and schizoaffective disorder | Add-on pregnenolone (50 mg/d) for 8 weeks | Significant improvement in negative symptoms compared with placebo. | clinicalschizophrenia.net |

| Dopamine transporter knockout (DAT-KO) mice | Acute treatment with pregnenolone sulfate | Normalized hyperlocomotion, stereotypic bouts, and rescued prepulse inhibition (PPI) deficits. | nih.gov |

| Patients with schizophrenia or schizoaffective disorder | Adjunctive pregnenolone | Significantly decreased negative symptoms in a pilot proof-of-concept trial. | nih.gov |

Neurodegenerative Diseases (e.g., Alzheimer's Disease, Multiple Sclerosis)

The neuroprotective and anti-inflammatory properties of pregnenolone and its derivatives, including pregnenolone sulfate, have made them subjects of interest in the context of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. nih.govnih.gov Research has indicated that levels of pregnenolone sulfate may be reduced in patients with Alzheimer's disease, and these lower levels have been correlated with higher amounts of beta-amyloid and phosphorylated tau proteins, which are hallmarks of the disease. nih.govveeva.com This suggests that pregnenolone sulfate could be an early marker of memory deficits in Alzheimer's. veeva.com

In cellular models of Alzheimer's disease, while some studies have shown no protective effect of pregnenolone sulfate on cell viability, others suggest a more complex role. mdpi.com For instance, toxic levels of beta-amyloid have been shown to increase cellular levels of pregnenolone sulfate. mdpi.com The potential therapeutic benefit in neurodegenerative diseases may stem from the ability of these neurosteroids to counteract neuroinflammation. nih.gov

Acute Brain Injury

Pregnenolone and its sulfated form have shown promise as potential therapeutic agents in the context of acute brain injury, including traumatic brain injury (TBI). nih.gov Preclinical studies have demonstrated that pregnenolone enhances learning and memory in rodents, which is often impaired after a brain injury. nih.gov Furthermore, both pregnenolone and dehydroepiandrosterone (B1670201) (DHEA) have been observed to reduce the proliferation of astrocytes and gliosis following penetrating brain injury in animal models. nih.gov

In a pilot randomized controlled trial involving veterans with a history of mild TBI, adjunctive pregnenolone was found to be well-tolerated. nih.gov Neurosteroid supplementation is considered a promising pharmacological strategy to address the deficits in these molecules that can occur after a TBI. nih.gov It is believed that replenishing these neurosteroids could be clinically therapeutic for the complex symptoms associated with TBI. health.mil

Considerations for Clinical Translation

Despite the promising preclinical and early clinical findings, the translation of pregnenolone sulfate into a widely used therapeutic faces several challenges. A key consideration is its pharmacokinetic profile. The charged sulfate group on pregnenolone sulfate limits its ability to readily cross the blood-brain barrier, which may necessitate the use of transport proteins. researchgate.net

Furthermore, the design of robust clinical trials presents hurdles in terms of determining the optimal dosing strategy, analyzing the data effectively, and interpreting the results in a meaningful way. researchgate.net The complexity of nanomedicines, should they be employed to improve delivery, also introduces challenges related to large-scale manufacturing, biocompatibility, safety, and cost-effectiveness. frontiersin.org Overcoming these obstacles will be crucial for the successful clinical development and potential commercialization of pregnenolone sulfate-based therapies.

Challenges, Controversies, and Future Research Directions

Discrepancies in Endogenous Brain Concentrations and Physiopathological Significance

A significant controversy surrounding pregnenolone (B344588) sulfate (B86663) lies in the conflicting reports of its endogenous concentrations in the brain. While early studies suggested its presence and importance, more recent and sensitive analytical methods, such as liquid chromatography/mass spectrometry (LC/MS), have failed to detect significant levels of pregnenolone sulfate in the brain and plasma of rodents. epa.gov This has led to questions about the physiopathological relevance of its effects observed in many in vitro studies, which often use concentrations much higher than what may be present in vivo. epa.gov

The discrepancy could be due to various factors, including the limitations of older analytical techniques or the possibility that pregnenolone sulfate acts in very specific, localized microenvironments within the brain where its concentration might be transiently high. The impact of pregnenolone sulfate as a neurosteroid in disease has been suggested by reports of decreased tissue concentrations in Alzheimer's patients, correlating with the formation of plaques and neurofibrillary tangles. mdpi.com This suggests a potential neuroprotective role for pregnenolone sulfate in Alzheimer's disease. mdpi.com Furthermore, a study on menstrually-related migraines found significantly lower serum levels of pregnenolone sulfate in affected women compared to controls. researchgate.net

Elucidation of Specific Receptor Subtype Modulation and Binding Sites

Pregnenolone sulfate is known to modulate a variety of neurotransmitter receptors, but the specifics of its interaction with different receptor subtypes are still being unraveled. wikipedia.org

NMDA Receptors: It acts as a positive allosteric modulator of NMDA receptors, but its effect is subtype-dependent. nih.govresearchgate.net Research has shown that pregnenolone sulfate potentiates currents at NR1/NR2A and NR1/NR2B receptors while inhibiting them at NR1/NR2C and NR1/NR2D receptors. mdpi.comnih.gov The binding site for pregnenolone sulfate on the NMDA receptor is believed to be distinct from other modulators. nih.gov Mutagenesis studies have identified specific amino acid residues on the GluN1 and GluN2B subunits that are crucial for its modulatory effects. nih.gov

GABAA Receptors: Pregnenolone sulfate acts as a negative allosteric modulator of GABAA receptors, inhibiting their function. rndsystems.comnih.gov The potency of this inhibition varies depending on the subunit composition of the receptor. rndsystems.com The binding site for inhibitory neurosteroids like pregnenolone sulfate is located within the transmembrane domain of the GABAA receptor. nih.gov

Other Receptors: Pregnenolone sulfate also interacts with other receptors, including AMPA, kainate, and glycine (B1666218) receptors, generally as a negative modulator. wikipedia.org It is also an agonist of the sigma-1 receptor and an activator of TRPM1 and TRPM3 channels. wikipedia.orgsigmaaldrich.com

| Receptor | Effect of Pregnenolone Sulfate | Subtype Specificity | Binding Site Location |

| NMDA | Positive Allosteric Modulator | Potentiates NR1/NR2A & NR1/NR2B; Inhibits NR1/NR2C & NR1/NR2D | Transmembrane domain, involving GluN1 and GluN2B subunits |

| GABAA | Negative Allosteric Modulator | Varies with subunit composition | Transmembrane domain |

| AMPA/Kainate | Negative Allosteric Modulator | Not fully elucidated | Not fully elucidated |

| Glycine | Negative Allosteric Modulator | Not fully elucidated | Not fully elucidated |

| Sigma-1 | Agonist | Not applicable | Not fully elucidated |

| TRPM1/TRPM3 | Activator | Not applicable | Not fully elucidated |

Understanding Differential Functional Outcomes Among Neurosteroids

A key area of research is to understand why different neurosteroids, even those with similar structures, can have opposing effects on the same receptor. For instance, while pregnenolone sulfate generally enhances NMDA receptor function, another neurosteroid, pregnanolone (B1679072) sulfate, is a negative modulator. nih.gov Similarly, within the GABAA receptor family, pregnenolone sulfate is inhibitory, whereas other neurosteroids like allopregnanolone (B1667786) are potent positive modulators. nih.govnih.gov

These differential effects likely arise from subtle differences in their binding sites and the conformational changes they induce in the receptor proteins. Understanding these structure-activity relationships is crucial for designing synthetic neurosteroids with specific and targeted therapeutic actions. For example, studies on synthetic analogues of pregnenolone sulfate have shown that modifications to its chemical structure can alter its potency and even its modulatory effects on GABAA receptor desensitization. nih.gov Research comparing the presynaptic effects of pregnenolone sulfate and pregnanolone has shown they both potentiate glutamate (B1630785) release but through distinct mechanisms. bohrium.com

Exploration of Novel Molecular Targets and Signaling Pathways